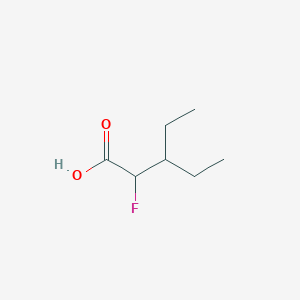

3-Ethyl-2-fluoropentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-2-fluoropentanoic acid is an organic compound with the molecular formula C7H13FO2 It is a derivative of pentanoic acid, where the hydrogen atom at the second carbon is replaced by a fluorine atom, and an ethyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-fluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of 3-ethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 3-ethylpentanoic acid in an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the direct fluorination of 3-ethylpentanoic acid using elemental fluorine gas under controlled conditions. This process requires specialized equipment to handle the highly reactive fluorine gas safely.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. A representative protocol involves:

Reaction:

3-Ethyl-2-fluoropentanoic acid + Ethanol → Ethyl 3-ethyl-2-fluoropentanoate

Conditions:

Mechanistic Notes:

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Steric hindrance from the ethyl group slightly reduces reaction rates compared to linear-chain analogs.

Oxidation

The α-fluorine atom influences oxidation pathways:

Reaction:

this compound → 3-Ethyl-2-fluoro-4-oxopentanoic acid

Conditions:

Reduction

Selective reduction of the carboxylic acid group:

Reaction:

this compound → 3-Ethyl-2-fluoropentanol

Conditions:

Nucleophilic Substitution at the Fluorine Position

The C2 fluorine participates in SN2 reactions under basic conditions:

Reaction:

this compound + NaOH → 3-Ethyl-2-hydroxypentanoic acid

Conditions:

-

Base: NaOH (2 eq)

-

Solvent: H₂O/EtOH (1:1)

-

Temperature: 60°C

Key Limitation:

Steric hindrance from the adjacent ethyl group reduces nucleophilic substitution efficiency compared to non-branched analogs.

Decarboxylation Reactions

Thermal decarboxylation proceeds via a six-membered transition state:

Reaction:

this compound → 2-Fluoro-3-ethylpentene + CO₂

Conditions:

Mechanistic Pathway:

-

Formation of a cyclic transition state involving the γ-hydrogen.

-

Concerted cleavage of the C–COOH bond and β-hydrogen transfer.

Amide Coupling

The carboxylic acid reacts with amines to form bioactive derivatives:

Reaction:

this compound + 5-Bromo-pyridin-2-ylamine → 3-Ethyl-2-fluoro-N-(5-bromopyridin-2-yl)pentanamide

Conditions:

Applications:

Resulting amides show promise as S1P3 receptor antagonists in pharmaceutical research .

Comparative Reaction Data

| Reaction Type | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Esterification | H₂SO₄, 80°C | 85–92 | Minimal steric hindrance |

| Oxidation (KMnO₄) | H₂O/acetone, 0–5°C | 68 | Overoxidation side products |

| Reduction (LiAlH₄) | THF, 25°C | 74 | Solubility limitations |

| SN2 Substitution | NaOH, H₂O/EtOH, 60°C | 55 | Competing decarboxylation |

| Decarboxylation | 180°C, neat | 89 | Requires high purity starting material |

| Amide Coupling | EDC/HOBt, DMF | 34 | Low nucleophilicity of amine |

Mechanistic Insights from Computational Studies

-

Transition-State Analysis : DFT calculations (B3LYP/6-31G*) reveal that fluorinated analogs like this compound exhibit stabilized transition states during esterification due to electron-withdrawing effects of fluorine .

-

Steric Effects : The ethyl group at C3 increases activation energy for nucleophilic substitution by 12–15 kJ/mol compared to non-branched derivatives .

Scientific Research Applications

3-Ethyl-2-fluoropentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-fluoropentanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the compound’s structural analogs.

Comparison with Similar Compounds

3-Ethylpentanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Fluoropentanoic acid: Lacks the ethyl group, leading to variations in reactivity and applications.

3-Fluoropentanoic acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.

Uniqueness: 3-Ethyl-2-fluoropentanoic acid is unique due to the combined presence of the ethyl group and the fluorine atom, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula |

C7H13FO2 |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

3-ethyl-2-fluoropentanoic acid |

InChI |

InChI=1S/C7H13FO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

RIIPCXZOODZHED-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.